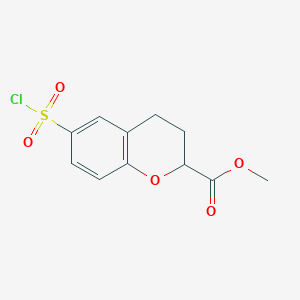
methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a chemical compound with the molecular formula C11H9ClO5S. It is a derivative of chroman, a bicyclic organic compound, and contains functional groups such as a chlorosulfonyl group, a carboxylic acid ester, and a chroman ring. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate typically involves multiple steps. One common method starts with the chroman-2-carboxylic acid, which undergoes chlorosulfonylation using chlorosulfonic acid to introduce the chlorosulfonyl group. The resulting intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industry standards.
化学反应分析
Types of Reactions
methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles such as amines or alcohols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic or neutral conditions
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, thiols, and substituted chroman derivatives .
科学研究应用
methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation .
相似化合物的比较
Similar Compounds
- 6-Fluoro-chroman-2-carboxylic acid methyl ester
- 6-Bromo-chroman-2-carboxylic acid methyl ester
- 6-Methoxy-chroman-2-carboxylic acid methyl ester
Uniqueness
methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties. This functional group allows for a wide range of chemical modifications and applications that are not possible with other similar compounds .
属性
分子式 |
C11H11ClO5S |
|---|---|
分子量 |
290.72 g/mol |
IUPAC 名称 |
methyl 6-chlorosulfonyl-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C11H11ClO5S/c1-16-11(13)10-4-2-7-6-8(18(12,14)15)3-5-9(7)17-10/h3,5-6,10H,2,4H2,1H3 |
InChI 键 |
VJKDBVXBXTWVPM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















